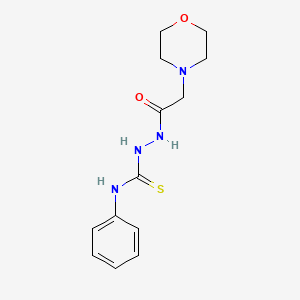
N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide, also known as TFB-TBX5, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting HDAC6, N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide can modulate the expression of various genes and proteins, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide are diverse and depend on the specific application and context. In general, N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide has been shown to modulate the expression of various genes and proteins, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis. N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide in lab experiments is its high potency and selectivity for HDAC6. This makes it an ideal tool for studying the role of HDAC6 in various cellular processes. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide. One possible direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another possible direction is to further elucidate the mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide and its effects on cellular processes. Additionally, there is potential for the development of new analogs of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide with improved solubility and potency.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide involves several steps, including the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with tert-butyl hydroxylamine to form the intermediate tert-butyl N-(2,3,4,5-tetrafluorobenzoyl)hydroxylamine. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been used to develop new drugs for the treatment of various diseases. N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide has also been used in biochemistry and molecular biology research to study the mechanism of action of certain enzymes and proteins.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O2/c1-14(2,3)8-5-9(20-22-8)19-13(21)6-4-7(15)11(17)12(18)10(6)16/h4-5H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOTOWPSXRKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=C(C(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5846571.png)

![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5846619.png)
![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)
![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)

![isopropyl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5846649.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)